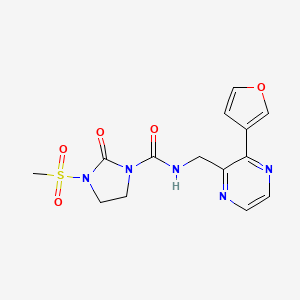

Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate, also known as chlorfenapyr, is a pesticide that is widely used in agriculture to control insect pests. It belongs to the class of pyrroles and has a unique mode of action that makes it effective against a wide range of pests.

Scientific Research Applications

Osteoclastogenesis Inhibition and Bone Health

A novel compound, N-phenyl-methylsulfonamido-acetamide (PMSA), has been examined for its osteoclast inhibitory activity. This compound, specifically N-2-(5-chloro-2-methoxyphenyl)-N-2-(methylsulfonyl)-N-1-[2-(phenylthio)phenyl]glycinamide (PMSA-5-Cl), demonstrated effectiveness in inhibiting osteoclast differentiation, which is crucial for treating conditions like postmenopausal osteoporosis. PMSA-5-Cl showed potential in preventing bone loss in animal models, indicating its therapeutic potential for bone-related diseases (Cho et al., 2020).

Analytical Chemistry and Herbicide Analysis

Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate derivatives have been utilized in analytical chemistry, particularly in the analysis of sulfonylurea herbicides. These derivatives help in overcoming the thermal instability of sulfonylurea herbicides, enabling their analysis by gas chromatography. This methodology is crucial for the accurate and efficient detection of herbicides in environmental samples (Klaffenbach et al., 1993).

Endocrine Disruption Studies

Studies on persistent polychlorinated biphenyl (PCB) metabolites, including methylsulfonyl derivatives, have been conducted to understand their interaction with the human glucocorticoid receptor (GR). This research is significant in the context of endocrine disruption, as these compounds are prevalent in environmental pollutants and could potentially disrupt hormonal systems, affecting human health (Johansson et al., 1998).

Receptor Antagonism and Neuroscience

This compound derivatives have been studied as antagonists at the glycine-site of the NMDA receptor and AMPA receptor in neuroscience. This research provides insights into potential therapeutic applications for neurological conditions and contributes to the understanding of neurotransmitter systems (Hays et al., 1993).

properties

IUPAC Name |

methyl 2-(3-chloro-2-methyl-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO4S/c1-8-9(12)5-4-6-10(8)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCMBVXBTNSXHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N(CC(=O)OC)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B2725632.png)

![Ethyl 5-[(2-benzylsulfanylacetyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2725638.png)

![N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2725641.png)

![3-{3-[4-(Methylthio)phenyl]-1,2,4-oxadiazol-5-yl}-1-(2-thienylsulfonyl)piperidine](/img/structure/B2725642.png)

![1-((2,5-dimethylbenzyl)thio)-N,4-diisobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2725644.png)

![[6-(2-Methylpropoxy)-3,4-dihydro-1H-isoquinolin-2-yl]-(oxiran-2-yl)methanone](/img/structure/B2725649.png)